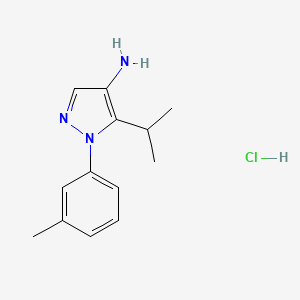

![molecular formula C10H10BrN3O2 B1433361 Ethyl-6-Brom-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-carboxylat CAS No. 1396779-99-9](/img/structure/B1433361.png)

Ethyl-6-Brom-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-carboxylat

Übersicht

Beschreibung

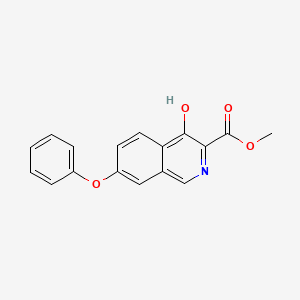

Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with the reaction of 5-bromo-1-ethylpyrazolo[3,4-b]pyridine-3-carboxylic acid with ethyl bromoacetate in ethanol. Sodium hydroxide is then added to the mixture and heated at reflux for several hours. The mixture is cooled and water is added. The product is extracted with ethyl acetate, dried with anhydrous sodium sulfate, and concentrated under reduced pressure.Molecular Structure Analysis

The molecular structure of Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is complex, with multiple bonds and functional groups . It is part of the pyrazolopyridine family, which can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. These include the reaction of 5-bromo-1-ethylpyrazolo[3,4-b]pyridine-3-carboxylic acid with ethyl bromoacetate, followed by hydrolysis and decarboxylation.Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Wirkstoffdesign und -entwicklung

Ethyl-6-Brom-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-carboxylat ist ein wertvolles Gerüst in der medizinischen Chemie aufgrund seiner strukturellen Ähnlichkeit zu Purinbasen wie Adenin und Guanin . Diese Verbindung wird beim Design und der Synthese neuer Pharmazeutika eingesetzt, insbesondere als Kernstruktur für die Entwicklung von Kinaseinhibitoren . Diese Inhibitoren können bei der Behandlung verschiedener Krebsarten wirksam sein, indem sie spezifische Enzyme blockieren, die das Zellwachstum fördern.

Landwirtschaft: Pestizidformulierung

In der Landwirtschaft werden Derivate dieser Verbindung auf ihre potenzielle Verwendung in Pestizidformulierungen untersucht . Die strukturelle Vielseitigkeit ermöglicht die Herstellung von Verbindungen, die mit spezifischen biologischen Zielstrukturen in Schädlingen interagieren können, was zur Entwicklung neuer, effektiverer Pestizide führt.

Materialwissenschaft: Organische elektronische Materialien

Der Pyrazolopyridin-Kern von this compound kann funktionalisiert werden, um organische elektronische Materialien zu erzeugen . Diese Materialien werden bei der Herstellung von organischen Leuchtdioden (OLEDs) und organischen Photovoltaikzellen (OPVs) verwendet und tragen zu Fortschritten in der flexiblen Elektronik und der Solarenergiegewinnung bei.

Umweltwissenschaften: Schadstofferkennung

Derivate dieser Verbindung werden auf ihre Verwendung in der Umweltwissenschaft untersucht, insbesondere bei der Erkennung von Schadstoffen . Die Fähigkeit der Verbindung, stabile Komplexe mit verschiedenen Metallen zu bilden, kann bei der Entwicklung von Sensoren genutzt werden, die Schwermetalle und andere Verunreinigungen in Wasser und Boden nachweisen.

Analytische Chemie: Chromatographie und Spektroskopie

In der analytischen Chemie werden Derivate von this compound als Standards und Reagenzien in der Chromatographie und Spektroskopie verwendet . Ihre klar definierte Struktur und ihre Eigenschaften machen sie geeignet für den Einsatz bei der Kalibrierung von Instrumenten und als Referenzverbindungen bei der qualitativen und quantitativen Analyse komplexer Mischungen.

Biochemie: Enzymhemmungsstudien

Diese Verbindung ist auch in der Biochemie von Bedeutung für die Untersuchung der Enzymhemmung . Sie dient als Leitverbindung für die Synthese von Inhibitoren gegen verschiedene Enzyme und hilft beim Verständnis von Enzymmechanismen und der Entwicklung von Therapeutika für Krankheiten, bei denen die Enzymregulation eine entscheidende Rolle spielt.

Zukünftige Richtungen

The future directions for the research and development of Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate and related compounds are promising. There is ongoing research into the synthesis of pyrazolo[3,4-b]pyridine derivatives and their potential applications . The development of new synthetic methods and the exploration of their biological activity are areas of active research .

Wirkmechanismus

- The primary target of this compound is a specific receptor or enzyme within the body. Unfortunately, detailed information about the exact target for Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is not available in the literature .

Target of Action

Its impact likely extends beyond a single pathway, affecting cellular processes and responses

Biochemische Analyse

Biochemical Properties

Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial in regulating cellular signaling pathways . The interaction between ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate and these enzymes involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been observed to affect various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis by disrupting cell signaling pathways and altering gene expression . It has also been shown to inhibit cell proliferation by interfering with the cell cycle, particularly at the G2/M phase . Furthermore, ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can modulate cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific biomolecules at the molecular level. This compound binds to the active sites of enzymes, such as kinases, through hydrogen bonding and hydrophobic interactions . By doing so, it inhibits the enzyme’s activity, leading to downstream effects on cellular signaling pathways and gene expression. Additionally, ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can alter the conformation of proteins, affecting their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate in in vitro studies has shown sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In in vivo studies, the compound has demonstrated consistent effects on tumor growth inhibition over extended periods .

Dosage Effects in Animal Models

The effects of ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest a narrow therapeutic window for ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, highlighting the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and the levels of key metabolites . Additionally, ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can influence the activity of enzymes involved in nucleotide synthesis, impacting DNA replication and repair .

Transport and Distribution

The transport and distribution of ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and pharmacokinetics .

Subcellular Localization

The subcellular localization of ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with cytosolic enzymes and proteins, affecting their function and stability . In the nucleus, ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can bind to DNA and transcription factors, influencing gene expression and cellular responses . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

ethyl 6-bromo-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O2/c1-3-16-10(15)6-4-7(11)12-9-8(6)5(2)13-14-9/h4H,3H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQRAULZZFPOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC2=NNC(=C12)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1396779-99-9 | |

| Record name | Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine](/img/structure/B1433280.png)

![N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1433296.png)